

# Valsartan vs. Other Angiotensin II Receptor Blockers: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025



In the management of hypertension and related cardiovascular diseases, Angiotensin II Receptor Blockers (ARBs) stand as a cornerstone of therapy. Among these, **valsartan** has been a widely prescribed agent. This guide provides a comparative analysis of the cost-effectiveness of **valsartan** against other ARBs, supported by experimental data and detailed methodologies for drug development professionals, researchers, and scientists.

## **Quantitative Data Summary**

The following tables summarize the cost-effectiveness of **valsartan** in comparison to other ARBs based on various economic evaluation studies. These metrics provide a quantitative basis for understanding the economic implications of drug selection in this class.

Table 1: Cost-Effectiveness of Valsartan vs. Losartan



| Metric                                                              | Valsartan | Losartan<br>(Continua<br>I) | Losartan<br>(Switched<br>from<br>Valsartan<br>) | Study<br>Populatio<br>n   | Country | Citation |
|---------------------------------------------------------------------|-----------|-----------------------------|-------------------------------------------------|---------------------------|---------|----------|
| Incrementa I Cost- Effectivene ss Ratio (ICER) per Life Year Gained | \$27,268  | Baseline                    | \$25,460                                        | Hypertensi<br>ve patients | USA     | [1][2]   |
| ICER per<br>Quality-<br>Adjusted<br>Life Year<br>(QALY)<br>Gained   | \$32,313  | Baseline                    | \$30,170                                        | Hypertensi<br>ve patients | USA     | [1][2]   |

Table 2: Comparative Cost-Effectiveness of Various ARBs



| ARB        | Cost per Cardiovasc ular Complicatio n Averted | Blood<br>Pressure<br>Reduction<br>(Systolic,<br>mmHg) | Study<br>Population                  | Country     | Citation |
|------------|------------------------------------------------|-------------------------------------------------------|--------------------------------------|-------------|----------|
| Valsartan  | €70,700                                        | 7.9                                                   | Patients with essential hypertension | Netherlands | [3]      |
| Losartan   | €77,100                                        | 8.2                                                   | Patients with essential hypertension | Netherlands |          |
| Irbesartan | €50,900                                        | 9.9                                                   | Patients with essential hypertension | Netherlands |          |
| Olmesartan | €39,100                                        | 11.5                                                  | Patients with essential hypertension | Netherlands | _        |

Table 3: Cost-Effectiveness in a US Managed Care Setting (Compared to Olmesartan)

| Comparator<br>ARB | 1-Year Cost Reduction with Olmesartan (per 100,000 patients) for CV Disease | 5-Year Cost Reduction with Olmesartan (per 100,000 patients) for CV Disease | Study<br>Population   | Citation |
|-------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------|----------|
| Valsartan         | \$3,397,000                                                                 | \$16,231,000                                                                | Hypertensive patients |          |
| Losartan          | \$2,969,000                                                                 | \$15,149,000                                                                | Hypertensive patients | •        |
| Irbesartan        | \$906,000                                                                   | \$5,410,000                                                                 | Hypertensive patients |          |



Table 4: Cost-Utility Analysis in Heart Failure Patients

| ARB                  | Average<br>Expected<br>Cost (USD) | Average<br>Expected<br>QALYs | Study<br>Population    | Country | Citation |
|----------------------|-----------------------------------|------------------------------|------------------------|---------|----------|
| Valsartan            | \$119,645.45                      | 16.15                        | Heart failure patients | Iran    |          |
| Candesartan          | \$113,093.37                      | 15.06                        | Heart failure patients | Iran    |          |
| Enalapril<br>(ACE-I) | \$113,019.68                      | 15.16                        | Heart failure patients | Iran    | _        |

## **Experimental Protocols**

The cost-effectiveness analyses cited in this guide predominantly utilize economic modeling techniques based on data from clinical trials and real-world evidence. The methodologies often involve the following:

Decision-Analytic Models: These models, frequently Markov models, are used to simulate
the long-term health outcomes and costs associated with different treatment strategies. The
models typically include health states such as "stable hypertension," "myocardial infarction,"
"stroke," and "death."

#### Data Sources:

- Clinical Trial Data: Efficacy data, such as blood pressure reduction and prevention of cardiovascular events, are often derived from randomized controlled trials comparing different ARBs.
- Real-World Data: Pharmacy dispensing records and administrative claims databases are used to estimate treatment patterns, adherence, and actual healthcare costs in a broader patient population.
- Epidemiological Data: Long-term cardiovascular risk is often estimated using established risk engines like the Framingham Heart Study risk functions.



#### • Economic Parameters:

- Costs: Direct medical costs, including drug acquisition, physician visits, hospitalizations, and management of adverse events, are considered.
- Outcomes: Clinical outcomes are often translated into life-years gained or Quality-Adjusted Life Years (QALYs). QALYs account for both the quantity and quality of life.
- Perspective: The analyses are typically conducted from a specific perspective, such as that of a healthcare payer (e.g., a managed care organization or a national health system) or a broader societal perspective.
- Time Horizon: A long-term time horizon, often lifetime, is used to capture the full impact of treatment on both costs and health outcomes.
- Discounting: Future costs and health benefits are discounted to their present value, typically at a rate of 3-5% annually, to reflect the time value of money and health.
- Sensitivity Analyses: To account for uncertainty in the model inputs, one-way and
  probabilistic sensitivity analyses are performed. These analyses assess how variations in
  key parameters (e.g., drug costs, treatment efficacy, event rates) affect the overall costeffectiveness results.

## **Signaling Pathways and Experimental Workflows**

The therapeutic effect of **valsartan** and other ARBs is rooted in their ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS).





#### Click to download full resolution via product page

Caption: Mechanism of action of Valsartan and other ARBs within the RAAS pathway.

The following diagram illustrates a typical workflow for a cost-effectiveness analysis using a Markov model.





Click to download full resolution via product page

Caption: General workflow for a cost-effectiveness analysis using a Markov model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Cost-Effectiveness of Antihypertensive Therapy in Patients Older Than 80 Years: Cohort Study and Markov Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II Receptor Blockers (ARB) StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- To cite this document: BenchChem. [Valsartan vs. Other Angiotensin II Receptor Blockers: A Cost-Effectiveness Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682817#comparative-analysis-of-the-cost-effectiveness-of-valsartan-and-other-arbs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com